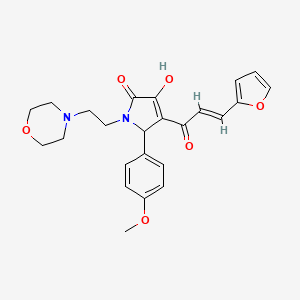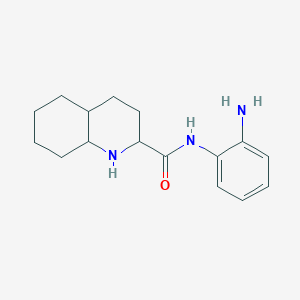![molecular formula C21H23N3O3 B2390549 4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891118-07-3](/img/structure/B2390549.png)
4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” are not well-documented in the available resources. A related compound, “4-Butoxy-3,5-dimethylphenylboronic acid”, is known to be a solid with a melting point of 193-198 °C (lit.) .Scientific Research Applications
Crystal Structure and Biological Studies Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which share the oxadiazole core with the queried compound, indicates these derivatives exhibit significant antibacterial and antioxidant activities. This suggests that compounds with the 1,3,4-oxadiazole moiety, such as the one , might also possess similar properties and could be explored for potential biological applications (Subbulakshmi N. Karanth et al., 2019).
Anticancer Evaluation A study focusing on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related to the queried compound, demonstrated moderate to excellent anticancer activity against several cancer cell lines. This indicates the potential of 1,3,4-oxadiazole derivatives in anticancer drug development (B. Ravinaik et al., 2021).
Alkaline Phosphatase Inhibitors Bi-heterocyclic benzamides, incorporating the 1,3,4-oxadiazole unit, have been identified as potent inhibitors of alkaline phosphatase, a key enzyme in bone mineralization. These findings suggest that similar structures could be explored for therapeutic applications in disorders related to bone mineral density (M. Abbasi et al., 2019).
Herbicidal Activities Derivatives of 1,3,4-oxadiazoles have been investigated for their herbicidal activities, indicating the agricultural applications of such compounds. This suggests the potential exploration of the queried compound for similar purposes (W. Bao, 2008).
Antimicrobial and Anti-Proliferative Activities The antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole N-Mannich bases further underscore the versatility of oxadiazole derivatives in medical chemistry, suggesting a broad spectrum of potential applications for compounds with this moiety (L. H. Al-Wahaibi et al., 2021).
properties
IUPAC Name |
4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-5-12-26-17-10-8-16(9-11-17)19(25)22-21-24-23-20(27-21)18-13-14(2)6-7-15(18)3/h6-11,13H,4-5,12H2,1-3H3,(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALJLRRAZBDCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390467.png)



![N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B2390472.png)
![2-(Bromomethyl)-1-oxaspiro[4.6]undecane](/img/structure/B2390475.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2390477.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2390478.png)
![2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2390479.png)
![N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2390480.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390488.png)
![N-(4-methylbenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390489.png)